The compound (2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic molecule with significant potential in pharmaceutical applications. Its IUPAC name indicates a structure that includes various functional groups, including amines and carboxylic acids, which contribute to its biological activity. The compound has a molecular formula of and a molecular weight of 532.64 g/mol. It is classified as an amino acid derivative, specifically a propanoic acid derivative with additional substituents that enhance its pharmacological properties.
The synthesis of (2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves multiple steps, typically starting from simpler amino acids or derivatives. The synthesis can be categorized into the following methods:
Technical details regarding reaction conditions, yields, and purification methods are critical for optimizing the synthesis and ensuring high purity of the final product.
The molecular structure of (2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can be represented using various chemical notations:
O=C(O)[C@H](NC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)CNC(CC(C)C)=C4C(CC(C)(C)CC4=O)=O
Property | Value |
---|---|
Molecular Weight | 532.64 g/mol |
Molecular Formula | C31H36N2O6 |
IUPAC Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)propanoic acid |
The compound undergoes various chemical reactions that can be exploited in medicinal chemistry:
These reactions are essential for modifying the compound to enhance its pharmacokinetic properties or to synthesize analogs for biological testing.
The mechanism of action for (2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves interactions at the molecular level with specific biological targets:
The physical and chemical properties of this compound significantly influence its behavior in biological systems:
Property | Value |
---|---|
Purity | 98% |
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stable under normal laboratory conditions but sensitive to extreme pH and temperature |
Analytical techniques such as High Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are often employed to assess purity and confirm structure.
This compound has potential applications in various scientific fields:
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: